physical and chemical properties of 7-bromo-9H-fluorene-2-carbonitrile
physical and chemical properties of 7-bromo-9H-fluorene-2-carbonitrile
An in-depth technical analysis of 7-bromo-9H-fluorene-2-carbonitrile reveals a highly versatile, structurally rigid building block that bridges the gap between fundamental organic synthesis and advanced materials science. This whitepaper provides researchers and drug development professionals with a comprehensive guide to its physical properties, chemical reactivity, and validated experimental protocols, emphasizing its role in optoelectronics and solid-state chemosensing.
Structural Architecture & Chemical Reactivity
The molecular architecture of 7-bromo-9H-fluorene-2-carbonitrile (CAS: 656238-34-5) is defined by its rigid, planar biphenyl system locked by a central C9 methylene bridge. This structure offers three orthogonal sites for functionalization, making it a privileged scaffold in rational molecular design:
-
The C2 Cyano Group (Electron-Withdrawing): Acts as a strong electron acceptor, lowering the lowest unoccupied molecular orbital (LUMO) and establishing a permanent dipole moment.
-
The C7 Bromo Group (Polarizable/Reactive): Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend conjugation or introduce electron-donating moieties.
-
The C9 Methylene Bridge (Acidic): The protons at the C9 position are highly acidic due to the stabilization of the resulting fluorenyl anion by the extended aromatic system and the electron-withdrawing cyano group. Alkylation at this site is critical for tuning solubility and preventing aggregation-caused quenching (ACQ) in solid-state materials.
Together, the C2 cyano and C7 bromo (or its downstream derivatives) create a classic "push-pull" intramolecular charge transfer (ICT) system, which is highly prized in the development of 1[2].
Physical and Chemical Properties
The following table summarizes the core quantitative data and physical properties required for handling and reaction planning[3][4][5].
| Property | Value |
| Chemical Name | 7-Bromo-9H-fluorene-2-carbonitrile |
| CAS Registry Number | 656238-34-5 |
| Molecular Formula | C₁₄H₈BrN |
| Molecular Weight | 270.12 g/mol |
| Appearance | Light yellowish to white solid |
| Melting Point | 171–174 °C |
| Topological Polar Surface Area | 23.8 Ų |
| Solubility Profile | Soluble in CH₂Cl₂, DMF, DMSO, Ethyl Acetate; Insoluble in H₂O |
Synthesis Methodology: The Bromination Protocol
The most direct route to synthesize 7-bromo-9H-fluorene-2-carbonitrile is via the electrophilic aromatic bromination of 9H-fluorene-2-carbonitrile. The protocol below is engineered for high yield and incorporates self-validating checkpoints to ensure reproducibility.
Electrophilic Bromination Protocol
-
Objective: Regioselective bromination at the C7 position.
-
Reagents: 9H-fluorene-2-carbonitrile (1.0 equiv), Bromine (Br₂, 4.0 equiv), dry Dichloromethane (CH₂Cl₂).
Step-by-Step Procedure:
-
Initiation: Dissolve 1.0 equiv of 9H-fluorene-2-carbonitrile in dry CH₂Cl₂ (approx. 6 mL per mmol) in a 100 mL round-bottom flask.
-
Causality: Dry CH₂Cl₂ is utilized as a non-nucleophilic, aprotic solvent. It stabilizes the intermediate bromonium complex without participating in side reactions or quenching the electrophile[5].
-
-
Reagent Addition: Equip the flask with a reflux condenser connected to a NaOH trap. Add 4.0 equiv of Br₂ dropwise at room temperature.
-
Causality: The NaOH trap is a critical safety and stoichiometric control measure to neutralize the highly corrosive HBr gas evolved during the electrophilic aromatic substitution[5].
-
-
Reaction Propagation: Stir the mixture continuously for 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The complete consumption of the starting material validates the end of the propagation phase.
-
-
Quenching: Pour the reaction mixture into a 5% aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Causality & Validation: NaHSO₃ acts as a mild reducing agent, converting unreacted, toxic Br₂ into benign bromide ions (Br⁻). The self-validating visual cue is the immediate fading of the dark red/brown bromine color, confirming a successful quench[5].
-
-
Isolation: Collect the resulting light yellowish precipitate via vacuum filtration, dry under a vacuum, and recrystallize from an ethanol/water mixture. Expected yield: ~94%[5].
Fig 1: Step-by-step synthetic workflow for the electrophilic bromination of 9H-fluorene-2-carbonitrile.
Downstream Functionalization: C9 Alkylation
For applications in optoelectronics or solid-state sensing, the planar fluorene core tends to undergo π−π stacking, leading to aggregation-caused quenching (ACQ) of fluorescence. To mitigate this, the C9 position is typically dialkylated.
C9 Dialkylation Protocol
-
Reagents: 7-bromo-9H-fluorene-2-carbonitrile (1.0 equiv), Potassium tert-butoxide (t-BuOK, 4.0 equiv), Alkyl Halide (e.g., Methyl Iodide, 2.0 equiv), Potassium Iodide (KI, 0.2 equiv), Dimethyl Sulfoxide (DMSO).
Step-by-Step Procedure:
-
Deprotonation: Combine the fluorene derivative, KI, and t-BuOK in a two-neck flask. Apply vacuum for 10 minutes, then backfill with Argon. Add DMSO.
-
Causality: t-BuOK is a sterically hindered strong base that selectively deprotonates the acidic C9 methylene bridge without acting as a nucleophile against the cyano group. Argon prevents the oxidative degradation of the highly reactive fluorenyl anion[5].
-
-
Alkylation: Add the alkyl halide dropwise and stir for 6 hours.
-
Causality: KI is added to facilitate halogen exchange (Finkelstein-type catalysis), ensuring the alkylating agent is in its most reactive iodide form, thus driving the reaction to completion[5].
-
-
Workup: Pour the mixture into water.
-
Self-Validation Checkpoint: The immediate formation of a precipitate upon addition to water confirms the successful generation of the highly hydrophobic dialkylated product, which can then be isolated via filtration and recrystallized[5].
-
Advanced Applications: Solid-State Chemosensors
A groundbreaking application of 7-bromo-9H-fluorene-2-carbonitrile is its use as a precursor for solid-state fluorescent sensors designed to detect Triacetone Triperoxide (TATP), a volatile explosive. TATP detection relies on its acid-catalyzed decomposition into acetone and Hydrogen Peroxide (H₂O₂).
By converting the C7 bromo group into a boronate ester (via palladium-catalyzed borylation), researchers create a chemoselective probe. When exposed to H₂O₂ vapors, the boronate ester is rapidly oxidized and cleaved to yield a 7-hydroxy-9H-fluorene-2-carbonitrile derivative.
-
Mechanistic Causality: The transformation from a boronate ester to a hydroxyl group dramatically alters the electronic properties of the push-pull system. It shifts the molecule from a weakly fluorescent state to a highly fluorescent "turn-on" state, enabling the trace detection of explosive vapors in real-time[6].
Fig 2: Chemoselective signaling pathway for H2O2 detection using a fluorenylboronate ester probe.
Conclusion
7-bromo-9H-fluorene-2-carbonitrile is far more than a simple organic intermediate; it is a highly programmable optoelectronic scaffold. By mastering its regioselective bromination and C9 alkylation, researchers can leverage its push-pull dynamics to engineer next-generation OLED materials and highly sensitive solid-state chemosensors. The self-validating protocols outlined in this guide ensure high-fidelity synthesis, minimizing experimental variance in downstream drug development and materials science applications.
References
-
Guidechem: 7-bromo-9H-fluorene-2-carbonitrile 656238-34-5 wiki. 3
-
Hoffman Fine Chemicals: CAS 656238-34-5 | 7-Bromo-9H-fluorene-2-carbonitrile. 4
-
BLD Pharm: 1539314-80-1 | 7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile. 1
-
RSC Advances (Royal Society of Chemistry): Direct Evidence of Solvent Polarity Governing the Intramolecular Charge and Energy Transfer: Ultrafast Relaxation Dynamics of Push-Pull Fluorene Derivative.
-
ACS Sensors (American Chemical Society): Solid-State Fluorescence-based Sensing of TATP via Hydrogen Peroxide Detection. 7
Sources
- 1. 1539314-80-1|7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 1539314-80-1|7-Bromo-9,9-diphenyl-9H-fluorene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
